molecular formula C11H11NO B1630382 6-Methoxy-4-methylquinoline CAS No. 41037-26-7

6-Methoxy-4-methylquinoline

Cat. No. B1630382
CAS RN: 41037-26-7
M. Wt: 173.21 g/mol
InChI Key: MBVGYFIYXWVPQY-UHFFFAOYSA-N
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Description

6-Methoxy-4-methylquinoline (6-MOMQ) is an aromatic heterocyclic compound that is found naturally in some plant species and is also synthesized in the laboratory. 6-MOMQ has a wide range of applications in scientific research, including in biochemical and physiological studies.

Scientific Research Applications

Antileishmanial Activity

6-Methoxy-4-methylquinoline derivatives, known as lepidines, have demonstrated significant antileishmanial activity. In a study involving hamsters infected with Leishmania donovani, these compounds showed effectiveness several times greater than the standard treatment, meglumine antimoniate. One specific compound, 8-(6-diethylamino-hexylamino)-6-methoxy-4-methylquinoline (WR 6026), proved to be over 700 times as effective as the standard drug when administered orally (Kinnamon et al., 1978).

Analytical Method Development

An analytical method using high-performance liquid chromatography and oxidative electrochemical detection was developed for quantitating a candidate antileishmanial drug, 6-methoxy-8-(6-diethylaminohexylamino)-4-methylquinoline, in canine plasma. This method demonstrated good accuracy and precision for a range of concentrations and is applicable to human plasma samples as well (Anders et al., 1984).

Antibacterial Properties

Some 6-hydroxy and 6-methoxy substituted 4-aminoquinolines have exhibited mild antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds were synthesized through a multi-step process, starting from commercially available anilines (Meyer et al., 2001).

Tubulin Polymerization Inhibition

A study on the optimization of 4-(N-Cycloamino)phenylquinazolines revealed that modifications to the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety led to the discovery of new tubulin-polymerization inhibitors. These compounds showed significant in vitro cytotoxic activity and potency against tubulin assembly, providing potential for cancer treatment applications (Wang et al., 2014).

Fluorescence and Zinc Complexation

The synthesis and spectroscopic study of analogues of Zinquin, including a 6-methoxy compound, were conducted to explore their use as specific fluorophores for Zn(II). These compounds exhibited bathochromic shifts in UV/visible spectra upon Zn(II) addition, demonstrating potential applications in fluorescence-based detection methods (Kimber et al., 2003).

properties

IUPAC Name

6-methoxy-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-5-6-12-11-4-3-9(13-2)7-10(8)11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVGYFIYXWVPQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90961398
Record name 6-Methoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-4-methylquinoline

CAS RN

41037-26-7
Record name 6-Methoxy-4-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41037-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-4-methylquinoline Hydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred solution of 4-methoxyaniline (1 g. 8.1 mmol.) in acetic acid (10 ml), activated silferc (1.3 g., ferric chloride 8.1 mmol) was added under nitrogen atmosphere. The reaction mixture was stirred for 5 minutes and methyl vinyl ketone (MVK) (0.62 g, 8.9 mmol) was added slowly over a period of 15 minutes. The reaction mixture was heated to 70° C. and maintained between 70-75° C. for one hour. Anhydrous zinc chloride (1.1 g. 8.1 mmol) was added and the reaction was further refluxed for two hours. The reaction mixture was cooled, filtered, basified with 10% NaOH solution, extracted with ethyl acetate (3×20 ml), dried over Na2SO4 and evaporated to give the product; Yield 58%.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
8.1 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
methyl vinyl ketone
Quantity
0.62 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
199
Citations
MP LaMontagne, D Dagli, MS Khan… - Journal of Medicinal …, 1980 - ACS Publications
8-[[6-(Diethylamino) hexyl] amino]-6-methoxy-4-methylquinoline (I) has been shownto be highly effective against Leishmania donovani in hamsters, being approximately 475 times as …
Number of citations: 15 pubs.acs.org
FI Carroll, BD Berrang, CP Linn - Journal of Medicinal Chemistry, 1980 - ACS Publications
… 8-[[6-(Diethylamino)hexyl]amino]-2-ethyl-6-methoxy-4-methylquinoline (8a) possessed … Catalytic reduction of 4 gave 8-amino-2-ethyl-6-methoxy-4methylquinoline (5), whereas …
Number of citations: 21 pubs.acs.org
D Roberts, JA Joule, MA Bros… - The Journal of organic …, 1997 - ACS Publications
… We have detailed 27 syntheses of 8-methoxy-1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline starting from a simple quinoline, 6-methoxy-4-methylquinoline. This paper describes our …
Number of citations: 74 pubs.acs.org
MP LaMontagne, P Blumbergs… - Journal of medicinal …, 1989 - ACS Publications
A series of 2-substituted analogues of the exceptional drug 8-[(4-amino-l-methylbutyl) amino]-6-methoxy-4-methyl-5-[3-(trifluoromethyl) phenoxy] quinoline (I) were prepared and …
Number of citations: 58 pubs.acs.org
GA Rockwood, SM Duniho, CM Briscoe… - Journal of medical …, 2008 - Springer
Introduction Many substances that form methemoglobin (MHb) effectively counter cyanide (CN) toxicity. Although MHb formers are generally applied as treatments for CN poisoning, it …
Number of citations: 5 link.springer.com
H Gilman, FJ Marshall… - Journal of the American …, 1946 - ACS Publications
… The arylation of 6-methoxy-4-methylquinoline to give a 2-aryl type may be a … 2-Phenyl-6-methoxy-4-methylquinoline.—To a … (0.2 mole) of 2-phenyl-6-methoxy-4-methylquinoline was …
Number of citations: 3 pubs.acs.org
SM Duniho, CM Briscoe, MB Gold… - Journal of Medical …, 2008 - search.proquest.com
Many substances that form methemoglobin (MHb) effectively counter cyanide (CN) toxicity. Although MHb formers are generally applied as treatments for CN poisoning, it has been …
Number of citations: 0 search.proquest.com
KE Kinnamon, EA Steck, PS Loizeaux… - The American Journal …, 1978 - europepmc.org
… One of them, 8-(6-diethylamino-hexylamino)-6-methoxy-4-methylquinoline, designated WR 6026, when given orally was over 700 times as effective as the standard antimonial drug. …
Number of citations: 85 europepmc.org
C Estévez, L Venemalm, M Alvarez, JA Joule - Tetrahedron, 1994 - Elsevier
… 6-Methoxy-4-methylquinoline. … but was further purified by chromatography over silica (hexan&tOAc; 1:2) producing pure 6-methoxy-4-methylquinoline (1.0 g, 58%). Formyl-…
Number of citations: 10 www.sciencedirect.com
SJ Yan, PL Chien, CC Cheng - Journal of Medicinal Chemistry, 1981 - ACS Publications
… ), with 8-amino-6-methoxy-4methylquinoline8 (3) in the presence of diiopropylamine at elevated temperature9 gave 8- [ (l-ethyl-4-phthalimidobutyl)amino]-6-methoxy-4-methylquinoline (…
Number of citations: 5 pubs.acs.org

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